molecular formula C12H18N4O3 B8106731 tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate

tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate

Cat. No.: B8106731
M. Wt: 266.30 g/mol
InChI Key: DIRRICVVGWQQQQ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to an azetidine ring. The presence of the tert-butyl group enhances its stability and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methyl-1H-1,2,3-triazole-5-carboxylic acid and tert-butyl azetidine-1-carboxylate.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control of temperature and pressure to optimize yield and purity.

  • Continuous Flow Chemistry: This method can be employed to enhance efficiency and safety, allowing for continuous production without the need for batch processing.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in acidic or basic medium.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Nucleophiles like amines or alcohols, in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Substituted triazoles or azetidines.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Biology: It serves as a ligand in biological assays and drug discovery processes. Its ability to bind to various receptors makes it valuable in studying biological pathways and developing new therapeutic agents.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets such as enzymes, receptors, or other proteins. The triazole ring can act as a mimic of biological molecules, interfering with or enhancing biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • Tert-Butyl 3-formyl-1H-indole-1-carboxylate: Similar in structure but contains an indole ring instead of a triazole ring.

  • Methyl 1-(3-tert-butyl-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: Contains a benzyl group attached to the triazole ring.

Uniqueness: The presence of the azetidine ring and the tert-butyl group in tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate distinguishes it from other similar compounds, providing unique reactivity and stability profiles.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to drive research and development in multiple fields.

Biological Activity

tert-Butyl 3-(1-methyl-1H-1,2,3-triazole-5-carbonyl)azetidine-1-carboxylate (CAS Number: 1599529-73-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4O3, with a molecular weight of 266.30 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit notable anticancer properties. For instance, a related study demonstrated that triazole derivatives showed significant antiproliferative activity against various cancer cell lines. Specifically, compounds with the triazole ring displayed reduced IC50 values in human cervix carcinoma (HeLa) cells compared to their non-triazole counterparts .

Table 1: Antiproliferative Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)
Compound 17HeLa41 ± 3
Compound 18HMEC-19.6 ± 0.7
Compound FA030CML CellsNot specified

The presence of the triazole ring was noted to enhance the binding affinity to specific targets within cancer cells, thereby improving therapeutic efficacy .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with various molecular targets. The triazole ring can participate in hydrogen bonding and hydrophobic interactions with proteins involved in cell signaling and proliferation pathways. For example, studies have shown that triazole-containing compounds can bind to the ATP-binding site of kinases such as MET, influencing downstream signaling pathways critical for tumorigenesis .

Antimicrobial Properties

In addition to anticancer activity, triazole derivatives have been explored for their antimicrobial properties. Research has indicated that these compounds can exhibit significant activity against a range of pathogens due to their ability to disrupt cellular processes in bacteria and fungi .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 μg/mL
Triazole BS. aureus16 μg/mL

Case Study 1: Cancer Treatment

In a study focused on the development of small molecule inhibitors for chronic myelogenous leukemia (CML), a derivative containing the triazole structure was shown to have comparable efficacy to imatinib while overcoming resistance mechanisms associated with the disease . This highlights the potential of triazole-based compounds in targeted cancer therapy.

Case Study 2: Antimicrobial Efficacy

A series of synthesized triazoles were tested against various bacterial strains. One compound demonstrated a significant reduction in bacterial load in vitro and in vivo models of infection. The findings suggest that modifications on the triazole ring can enhance antimicrobial potency.

Properties

IUPAC Name

tert-butyl 3-(3-methyltriazole-4-carbonyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-6-8(7-16)10(17)9-5-13-14-15(9)4/h5,8H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRRICVVGWQQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dess-Martin periodinane (10.9 g, 25.7 mmol) was added in one portion to a stirring solution of tert-butyl 3-(hydroxy(1-methyl-1H-1,2,3-triazol-5-yl)methyl)azetidine-1-carboxylate (4.60 g, 17.1 mmol, Intermediate 28: step a) in dry dichloromethane (86 mL). The resulting mixture was stirred at 23° C. After 18 hours, a mixture containing equal parts water, saturated aqueous sodium thiosulfate solution, and saturated aqueous sodium bicarbonate solution was added (200 mL). Dichloromethane (100 mL) was added. The resulting biphasic mixture was stirred for 15 minutes. The layers were separated. The organic layer was dried with sodium sulfate and the dried solution was concentrated. The residue was purified by flash-column chromatography on silica gel eluting with dichloromethane initially, grading to 5% methanol-dichloromethane to provide the title compound as a clear, colorless oil.
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
tert-butyl 3-(hydroxy(1-methyl-1H-1,2,3-triazol-5-yl)methyl)azetidine-1-carboxylate
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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Intermediate 28
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Reaction Step One
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86 mL
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Reaction Step Two
Quantity
100 mL
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solvent
Reaction Step Three
Name
sodium thiosulfate
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reactant
Reaction Step Four
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Type
reactant
Reaction Step Four
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Reaction Step Four

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